molecular formula C18H22N2O6S B2605998 ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 327971-75-5

ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2605998
CAS No.: 327971-75-5
M. Wt: 394.44
InChI Key: WATAXJWZQCJLGM-HNENSFHCSA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a carboxylate group, a dimethyl group, and a trimethoxybenzoyl imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4,5-trimethoxybenzoyl chloride with an appropriate thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4,5-trimethoxybenzoylacetate: A related compound with similar structural features.

    Ethyl (2Z)-1-(3-isopropoxypropyl)-5-oxo-2-[(3,4,5-trimethoxybenzoyl)imino]-1,5-dihydro-2H-dipyrido[1,2-a2’,3’-d]pyrimidine-3-carboxylate: Another compound with a similar core structure but different substituents.

Uniqueness

Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S/c1-7-26-17(22)15-10(2)20(3)18(27-15)19-16(21)11-8-12(23-4)14(25-6)13(9-11)24-5/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATAXJWZQCJLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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